![molecular formula C21H18F3N5O5 B2608157 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941935-72-4](/img/structure/B2608157.png)
2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxyphenyl group, a trifluoromethoxyphenyl group, and an imidazotriazine group . These groups are common in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions . For instance, the trifluoromethoxy group can be introduced through viable syntheses .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethoxy group, for example, can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethoxy group, for example, is often involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structure includes a 1,2,4-triazine scaffold, which has been associated with biological activity. Researchers synthesized a series of novel 7-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, incorporating ester, carboxylic acid, and pyrimidine amide moieties at the 3-position of the thiazolo[3,2-b]-1,2,4-triazin-7-one core . These derivatives were evaluated for their antibacterial properties against various bacterial strains. Notably, some of these compounds exhibited superior antibacterial activity compared to ciprofloxacin, especially against certain resistant strains. The presence of a fluorine atom at the para position of the benzyl group was found to enhance activity, suggesting that this substitution is optimal. Additionally, compounds containing carboxylic acid groups showed enhanced antibacterial effects.
Fyn Kinase Inhibition
Another avenue of interest is the compound’s potential as a Fyn kinase inhibitor. A related compound, 3-amino-1,2,4-triazin-5(2H)-one, was identified as a hit compound with micromolar inhibition of Fyn kinase (IC50 = 4.8 μM) . Computational investigations into the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold could guide further optimization efforts. Understanding the binding modes and key interactions with the target protein may lead to the development of more potent Fyn kinase inhibitors.
DNA Topoisomerase II Interaction
The same compound was also studied for its interaction with DNA topoisomerase II. Docking studies revealed that the carboxylic acid moiety of the compound forms critical salt bridges with magnesium ions in the protein, suggesting a potential mechanism of action . This interaction could be explored further to understand its implications in cellular processes and drug design.
Photocatalysis and Photothermal Applications
While not directly reported for this specific compound, the 1,2,4-triazine scaffold has been investigated in photocatalysis and photothermal applications . Researchers have explored its potential in light-driven hydrogen production and as a photosensitizer. Although this compound’s exact behavior in these applications remains to be studied, its structural features warrant further investigation.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O5/c1-33-15-8-4-14(5-9-15)27-10-11-28-18(31)19(32)29(26-20(27)28)12-17(30)25-13-2-6-16(7-3-13)34-21(22,23)24/h2-9H,10-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDJNAIWHBJKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.